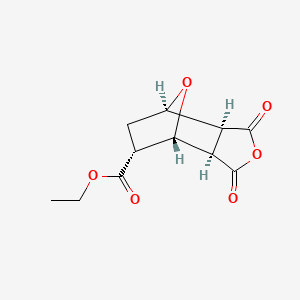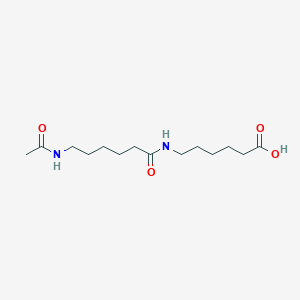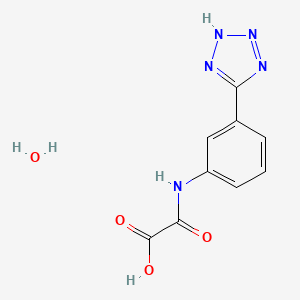
Acitazanolast hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acitazanolast hydrate is a small molecule drug primarily recognized for its anti-allergic and anti-inflammatory properties. It is known to inhibit the release of histamine and leukotrienes, making it effective in treating conditions such as seasonal allergic conjunctivitis . The compound has the molecular formula C9H7N5O3 and a molecular weight of 233.1836 .
Preparation Methods
The synthesis of Acitazanolast hydrate involves several steps. One documented method starts with the nitration of benzonitrile to produce m-nitrobenzonitrile, which is then reduced using iron powder to yield m-aminobenzonitrile. This intermediate is then reacted with oxalyl chloride in dimethoxyethane to produce the final product . Industrial production methods are likely to follow similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
Acitazanolast hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed pathways are not extensively documented.
Reduction: Reduction reactions can be performed on the nitro group during its synthesis.
Substitution: The compound can undergo substitution reactions, particularly involving its aromatic ring.
Common reagents used in these reactions include iron powder for reduction and oxalyl chloride for acylation . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Acitazanolast hydrate has a wide range of scientific research applications:
Chemistry: It is studied for its unique chemical properties and potential as a precursor for other compounds.
Biology: The compound is used to study cellular processes involving histamine and leukotriene release.
Medicine: It is primarily used in the treatment of seasonal allergic conjunctivitis and other allergic conditions
Industry: The compound’s anti-inflammatory properties make it a candidate for various industrial applications, including the development of new pharmaceuticals.
Mechanism of Action
Acitazanolast hydrate exerts its effects by modulating intracellular calcium levels. Mast cell activation and degranulation are calcium-dependent processes, and the compound interferes with calcium influx into the cells. This inhibition prevents the activation of enzymes necessary for degranulation, thereby reducing the release of histamine and leukotrienes .
Comparison with Similar Compounds
Acitazanolast hydrate is unique in its dual inhibition of histamine and leukotriene release. Similar compounds include:
Ketotifen: Another mast cell stabilizer that inhibits histamine release.
Olopatadine: An antihistamine that also stabilizes mast cells.
Azelastine: A dual-action antihistamine and mast cell stabilizer.
Compared to these compounds, this compound’s dual inhibition mechanism provides a broader spectrum of anti-allergic effects .
Properties
CAS No. |
1184521-48-9 |
|---|---|
Molecular Formula |
C9H9N5O4 |
Molecular Weight |
251.20 g/mol |
IUPAC Name |
2-oxo-2-[3-(2H-tetrazol-5-yl)anilino]acetic acid;hydrate |
InChI |
InChI=1S/C9H7N5O3.H2O/c15-8(9(16)17)10-6-3-1-2-5(4-6)7-11-13-14-12-7;/h1-4H,(H,10,15)(H,16,17)(H,11,12,13,14);1H2 |
InChI Key |
LEZMUVNSMYOTNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C(=O)O)C2=NNN=N2.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


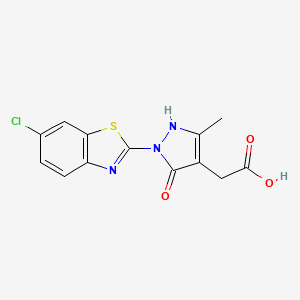

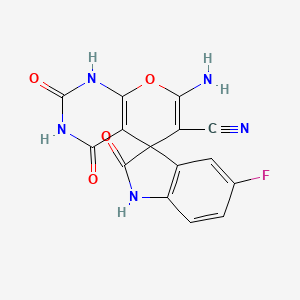
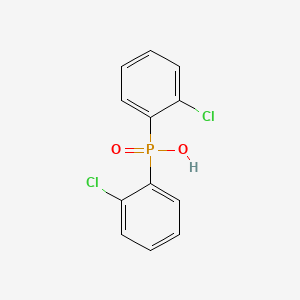
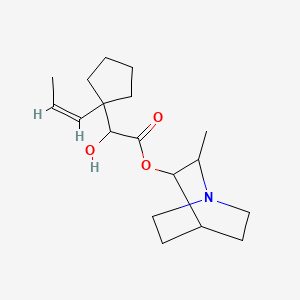
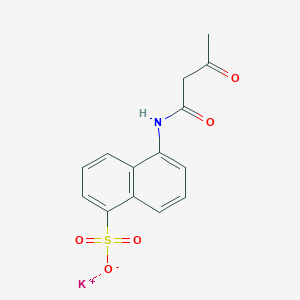
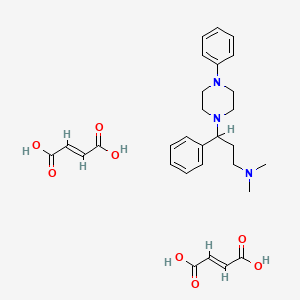
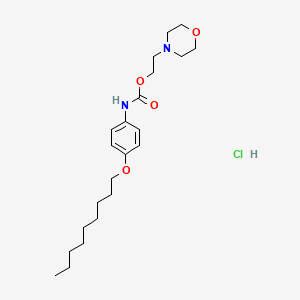
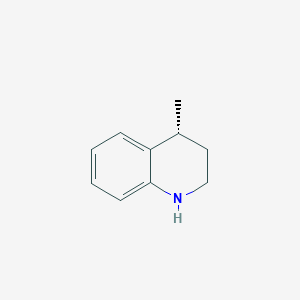

![9-[2-(diethylamino)ethyl]-2,3-dimethyl-1,9-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-10-one;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12723000.png)
![(E)-but-2-enedioic acid;2-[1-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylamino]ethyl]imidazolidin-2-ylidene]propanedinitrile](/img/structure/B12723003.png)
